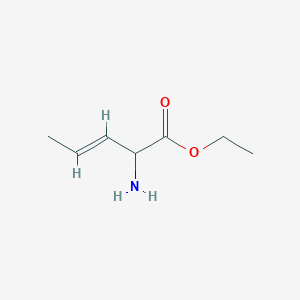

Ethyl 2-aminopent-3-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl (E)-2-aminopent-3-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4,8H2,1-2H3/b5-3+ |

InChI Key |

MZQVQYYANVDDSP-HWKANZROSA-N |

Isomeric SMILES |

CCOC(=O)C(/C=C/C)N |

Canonical SMILES |

CCOC(=O)C(C=CC)N |

Origin of Product |

United States |

Strategic Applications of Ethyl 2 Aminopent 3 Enoate in Complex Molecular Architecture

Role in the Synthesis of Non-Proteinogenic Amino Acids and Analogues

The structural features of ethyl 2-aminopent-3-enoate make it an ideal starting point for the synthesis of various non-natural amino acids, which are crucial components in the development of novel peptides and peptidomimetics with enhanced biological activity and stability.

This compound and its derivatives are effective precursors for the synthesis of other valuable alkenic amino acids, such as vinylglycine. Vinylglycine is a known mechanism-based inhibitor of several pyridoxal-linked enzymes and a versatile chiral building block for various synthetic applications. organic-chemistry.org The transformation can be achieved through olefin metathesis, a powerful carbon-carbon bond-forming reaction.

In a notable example demonstrating this principle, a closely related compound, 5-allyloxy-2-amino-pent-3-enoate (APE), was designed as a substrate for a ring-closing metathesis (RCM) reaction to generate vinylglycine. mdpi.com Catalyzed by a standard Hoveyda-Grubbs catalyst, the RCM reaction proceeds efficiently to yield vinylglycine, which can then serve as a precursor for essential amino acids like isoleucine and methionine in engineered metabolic pathways. mdpi.com This strategy underscores the utility of the aminopentenoate scaffold as a platform for accessing simpler alkenic amino acids through metathesis.

Table 1: Metathesis Reaction for Vinylglycine Synthesis

| Precursor | Reaction Type | Catalyst | Product |

|---|

The synthesis of branched-chain amino acid (BCAA) analogues is of significant interest for modifying peptide structures and functions. nih.govorganic-chemistry.org this compound provides a scaffold for creating such analogues through conjugate addition (Michael addition) reactions across its carbon-carbon double bond. The β,γ-unsaturation, while less reactive than α,β-unsaturation, can still undergo addition with various nucleophiles under appropriate activation, thereby introducing a branch at the γ- or β-position.

This strategy involves the addition of organometallic reagents (e.g., organocuprates) or other soft nucleophiles to the unsaturated system. The resulting adduct, after quenching and any necessary subsequent modifications, yields an amino acid with a newly formed carbon-carbon or carbon-heteroatom bond, effectively creating a branched side chain. For instance, the conjugate addition of an alkyl group to the activated double bond would lead to a saturated, branched-chain amino acid derivative after reduction. This approach is a powerful method for generating β-substituted α-amino acids from unsaturated precursors. thieme-connect.de

Peptidomimetics are designed to mimic the structure and function of natural peptides but offer advantages such as increased stability against enzymatic degradation and improved bioavailability. researchgate.net this compound can be readily incorporated into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. nih.govresearchgate.net In SPPS, the amino acid, with its amino group protected (commonly with Fmoc or Boc), is activated and coupled to a growing peptide chain anchored to a solid resin support. fao.orgorganic-chemistry.org

The incorporation of this unsaturated amino acid introduces a point of conformational constraint and a reactive handle within the peptide backbone. The double bond can be used for subsequent chemical modifications, a key strategy in creating advanced peptidomimetic structures. For example, a peptide containing two ω-unsaturated amino acid residues can undergo an intramolecular ring-closing metathesis reaction to form a cyclic peptidomimetic. bepls.com These cyclic structures often exhibit well-defined conformations, such as β-turns, which are critical for biological activity. bepls.com This integration of this compound into a peptide sequence via SPPS opens a pathway to novel, structurally constrained, and potentially more potent therapeutic agents.

Applications in Asymmetric Construction of Chiral Building Blocks for Complex Molecules

This compound, being a prochiral molecule, is an excellent substrate for asymmetric synthesis, enabling the creation of valuable chiral building blocks for more complex molecular targets. The introduction of chirality can be achieved through various catalytic asymmetric reactions targeting the α,β-unsaturated system.

One of the most powerful methods for the asymmetric functionalization of α,β-unsaturated esters is the catalytic asymmetric Michael addition. In this reaction, a nucleophile is added to the β-position of the double bond under the influence of a chiral catalyst. By employing a suitable chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, it is possible to control the stereochemistry of the newly formed stereocenter. The resulting product, a chiral β-substituted amino ester, is a versatile intermediate that can be further elaborated into a wide range of complex chiral molecules, including unnatural amino acids and alkaloids.

For example, the asymmetric Michael addition of a carbon nucleophile, such as a malonate ester, to this compound in the presence of a chiral organocatalyst would yield a highly enantioenriched product. This product could then be subjected to further transformations, such as decarboxylation and reduction, to afford chiral γ-amino acids, which are important structural motifs in many biologically active compounds.

| Reaction Type | Catalyst Type | Potential Chiral Product |

| Asymmetric Michael Addition | Chiral Organocatalyst | Enantioenriched β-substituted amino ester |

| Asymmetric Hydrogenation | Chiral Metal Complex | Enantioenriched α-amino ester |

Contributions to Lead-Oriented Synthesis Methodologies and Library Generation

Lead-oriented synthesis aims to generate small, structurally diverse molecules with favorable physicochemical properties for drug discovery. These "lead-like" molecules serve as starting points for the development of new therapeutic agents. This compound, with its multiple functional groups and potential for diverse reactivity, is a valuable scaffold for the construction of chemical libraries in a lead-oriented fashion.

The ability of this compound to participate in various cyclization reactions, as discussed in the previous sections, allows for the rapid generation of a wide range of heterocyclic scaffolds. By systematically varying the reaction partners and conditions, a library of diverse molecules can be synthesized from this single starting material. This approach is highly efficient and aligns with the principles of combinatorial chemistry.

For example, a library of quinazolinediones could be generated by reacting this compound with a diverse set of isocyanates. Similarly, a library of benzofurans could be synthesized by employing a variety of substituted phenols in a transition metal-catalyzed reaction. The resulting libraries of compounds can then be screened for biological activity against various therapeutic targets. The modular nature of these synthetic routes allows for the facile introduction of diversity elements, which is a key aspect of library generation for drug discovery.

| Library Type | Core Scaffold | Diversity Element |

| Quinazolinedione Library | Quinazolinedione | Varied Isocyanates |

| Benzofuran Library | Benzofuran | Varied Substituted Phenols |

Computational and Theoretical Frameworks for Ethyl 2 Aminopent 3 Enoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of Ethyl 2-aminopent-3-enoate at the molecular level. These calculations allow for the detailed exploration of its electron distribution and how this governs its chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground and Transition States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules, including β-enaminoesters. DFT calculations are employed to determine the optimized molecular geometry of this compound in its ground state, representing the most stable arrangement of its atoms. Functionals such as B3LYP are commonly used for this purpose, providing a balance between computational cost and accuracy. mdpi.comnih.gov

These calculations yield crucial information on bond lengths, bond angles, and dihedral angles. For the class of β-enaminoesters, DFT confirms a planar, conjugated system stabilized by an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered pseudo-ring.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the highest energy points along a reaction pathway. nih.gov By calculating the energy barrier (activation energy) required to reach a transition state, chemists can predict the feasibility and rate of a chemical reaction involving this compound. nih.gov Frequency analysis is performed to confirm the nature of these structures: a ground state possesses no imaginary frequencies, while a transition state has exactly one. nih.gov

Table 1: Representative Calculated vs. Experimental Bond Lengths for a β-Enaminoester Analog Data derived from studies on analogous compounds to illustrate typical DFT accuracy.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) (X-ray) |

|---|---|---|

| C=O | 1.245 | 1.241 |

| C=C | 1.380 | 1.375 |

| C-N | 1.340 | 1.335 |

Frontier Molecular Orbital (FMO) Analysis of Electron Transfer and Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

For molecules like this compound, FMO analysis reveals that the HOMO is primarily localized over the N-C=C portion of the molecule, reflecting the electron-donating character of the enamine system. Conversely, the LUMO is concentrated on the C=C-C=O conjugated system, highlighting its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com This analysis is crucial for predicting how this compound will behave in pericyclic reactions, such as cycloadditions, where orbital symmetry and energy matching are key. wikipedia.org

Table 2: Calculated FMO Energies for an Analogous β-Enaminoester Values are illustrative and derived from computational studies on similar structures.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different regions of electrostatic potential: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent intermediate or near-neutral potentials. youtube.com

For this compound, an MEP map would typically show:

A significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for interaction with electrophiles and for hydrogen bonding.

A region of positive potential (blue) around the amine hydrogen (N-H), making it the primary site for hydrogen bond donation.

The delocalized π-system will show intermediate potential, reflecting the conjugated nature of the molecule.

MEP maps provide a chemically intuitive picture of charge distribution, guiding the prediction of non-covalent interactions and the initial pathways of chemical reactions.

Advanced Spectroscopic Data Interpretation Through Computational Approaches

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, these approaches provide a powerful complement to experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For instance, theoretical calculations of ¹H and ¹³C NMR chemical shifts for related β-enaminoesters have shown excellent correlation with experimental values. This synergy is crucial for confirming molecular structures and stereochemical assignments. Similarly, the calculation of vibrational frequencies can aid in the assignment of complex IR spectra. The characteristic C=O stretching frequency, for example, is often red-shifted in both experimental and calculated spectra due to the intramolecular hydrogen bond, a key structural feature of these molecules.

In Silico Modeling of Reaction Mechanisms and Selectivity Control

In silico modeling allows for the detailed investigation of complex reaction mechanisms at a fraction of the cost and time of experimental methods. goldschmidt.info By mapping the entire potential energy surface of a reaction, computational chemists can identify all possible intermediates and transition states, providing a complete picture of the reaction pathway. researchgate.net

For reactions involving this compound, this modeling can elucidate the factors controlling selectivity (chemo-, regio-, and stereoselectivity). For example, in a cycloaddition reaction, DFT calculations can determine the activation energies for different possible approaches of the reactants, explaining why one product isomer is formed preferentially over others. This predictive capability is vital for designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes. nih.gov

Conformational Landscape Analysis of this compound and its Derivatives

Molecules that are not rigid can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. For a flexible molecule like this compound, rotation around single bonds (e.g., the C-O bond of the ethyl ester) gives rise to different conformers.

Computational methods, such as performing a Potential Energy Surface (PES) scan, are used to explore this conformational landscape. In a PES scan, a specific dihedral angle is systematically rotated, and the energy is calculated at each step. This process reveals the low-energy (stable) conformations and the high-energy (transition state) conformations. For β-enaminoesters, a key finding from such analyses is the significant stability imparted by the intramolecular hydrogen bond, which locks the core structure into a planar, low-energy conformation. Understanding the conformational preferences is essential as it can significantly influence the molecule's reactivity and biological activity.

Predictive Modeling for Novel Synthetic Pathways and Catalytic Systems

The in silico design and discovery of novel synthetic routes and catalytic systems for molecules like this compound represent a frontier in chemical research, leveraging computational power to accelerate experimental workflows. Predictive modeling, grounded in quantum chemistry and machine learning, offers a powerful toolkit to explore vast chemical spaces, identify promising reaction pathways, and design catalysts with enhanced activity and selectivity. This approach is particularly valuable for complex molecules where traditional trial-and-error experimentation can be time-consuming and resource-intensive.

Predictive Modeling for Novel Synthetic Pathways

Computational approaches to predict novel synthetic pathways for this compound would involve several integrated strategies. At the core of this endeavor is the use of quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and energetics. These calculations can provide critical insights into the feasibility of a proposed synthetic step by determining the activation energies of transition states and the thermodynamic stability of intermediates and products.

For a molecule like this compound, which contains both an amine and an unsaturated ester moiety, several synthetic disconnections could be computationally evaluated. For instance, a key C-N bond formation step could be modeled. Theoretical studies on analogous allylic amination reactions have demonstrated the utility of DFT in mapping out the potential energy surfaces of catalyzed and uncatalyzed reactions. nih.govresearchgate.net These studies help in understanding the intricate details of catalyst-substrate interactions and the origins of stereoselectivity.

A hypothetical computational workflow to explore a novel pathway, such as a direct C-H amination of an appropriate precursor, would involve the following steps:

Reactant and Product Scoping: Identification of potential starting materials and the target molecule, this compound.

Mechanism Hypothesis: Proposing one or more plausible reaction mechanisms, including the involvement of specific catalysts.

Transition State Searching: Using QM methods to locate the transition state structures for each elementary step in the proposed mechanism.

Energy Profile Calculation: Computing the relative energies of all reactants, intermediates, transition states, and products to construct a complete reaction energy profile.

An illustrative data table summarizing the kind of information generated from such a study is presented below. The values are hypothetical and serve to demonstrate the output of predictive modeling for a proposed synthetic step.

| Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | Precursor + Amine | 0.0 | - |

| Transition State 1 | TS1 | +25.3 | C-N forming bond: 2.15, C-H breaking bond: 1.50 |

| Intermediate 1 | INT1 | -5.2 | C-N bond: 1.45 |

| Transition State 2 | TS2 | +15.8 | H-transfer from N to catalyst: N-H 1.30, Cat-H 1.45 |

| Products | Product + Byproduct | -15.7 | - |

This interactive table illustrates hypothetical energy data for a predicted synthetic pathway. The values represent the kind of output generated from quantum chemical calculations.

Furthermore, emerging machine learning and artificial intelligence tools can be trained on large datasets of known reactions to predict novel synthetic routes. These models can suggest unprecedented disconnections and identify promising starting materials that a human chemist might overlook.

Predictive Modeling for Catalytic Systems

The design of efficient catalytic systems is paramount for the selective synthesis of this compound. Computational modeling plays a crucial role in both understanding existing catalysts and designing new ones with improved performance. In silico catalyst design can be broadly categorized into two approaches: knowledge-based design and de novo design.

Knowledge-Based Design: This approach involves the modification of known catalyst scaffolds to enhance their activity or selectivity for a specific transformation. For the synthesis of an allylic amine like this compound, one might start with a known palladium or copper catalyst used in similar amination reactions. nih.govtdl.org Computational techniques can then be employed to screen a library of ligands, predicting how modifications to the ligand structure will affect the catalyst's electronic and steric properties, and consequently, its performance.

Key performance indicators that can be predicted computationally include:

Enantioselectivity: The energy difference between the transition states leading to the (R) and (S) enantiomers.

Regioselectivity: The energy difference between transition states leading to different constitutional isomers.

The following table provides a hypothetical example of how computational screening could be used to evaluate different ligands for a catalytic C-N bond formation.

| Ligand | Catalyst-Substrate Binding Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (ee%) |

| L1 | -10.5 | 22.1 | 85 (R) |

| L2 | -12.1 | 19.8 | 92 (R) |

| L3 | -9.8 | 25.4 | 70 (S) |

| L4 | -13.5 | 18.5 | 98 (R) |

This interactive table showcases hypothetical data from a computational screening of catalyst ligands. Such data helps in prioritizing ligands for experimental validation.

De Novo Design: This more advanced approach aims to design entirely new catalysts from scratch. This can be achieved through various computational methods, including:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of a catalyst and substrate in a solvent environment, providing insights into conformational flexibility and solvent effects. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method that treats the reactive core of the system with high-level QM theory while the surrounding environment is treated with more computationally efficient molecular mechanics. This is particularly useful for modeling enzymatic catalysis.

Machine Learning Models: Trained on large datasets of catalyst structures and their experimental performance, these models can predict the properties of new, untested catalyst candidates.

For a molecule like this compound, a de novo design approach could lead to the discovery of novel non-precious metal catalysts or organocatalysts, offering more sustainable and cost-effective synthetic routes. nus.edu.sg The integration of high-throughput virtual screening with automated reaction pathway analysis is paving the way for the rapid discovery of innovative and efficient methods for synthesizing complex organic molecules.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-aminopent-3-enoate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Begin with a condensation reaction between an α,β-unsaturated carbonyl compound and an amine, followed by esterification. Alternatively, employ a Michael addition using ethyl acrylate and a protected amine, followed by deprotection .

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or GC-MS. Validate purity using melting point analysis or HPLC .

- Validation : Cross-reference spectral data (NMR, IR) with literature and databases like SciFinder or Reaxys to confirm structural integrity .

Advanced: How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to identify reactive sites .

- Transition State Analysis : Perform intrinsic reaction coordinate (IRC) calculations to map reaction pathways. Compare activation energies for competing mechanisms (e.g., SN2 vs. conjugate addition).

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic intermediates (e.g., NMR monitoring of reactions) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbon-proton correlations. Compare coupling constants (e.g., J values for double bonds) to confirm stereochemistry .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and ester C=O stretches (~1730 cm⁻¹). Use attenuated total reflectance (ATR) for solid samples.

- Mass Spectrometry : Employ ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns. Compare with simulated spectra from tools like mMass .

Advanced: How can contradictory crystallographic data on hydrogen bonding in this compound be resolved?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R, or C motifs) using Mercury or CrystalExplorer. Check for overlooked weak interactions (C-H···O/N) .

- Refinement Protocols : Re-analyze raw diffraction data with SHELXL, testing different disorder models and thermal parameters. Validate using R-factor convergence and residual electron density maps .

- Statistical Validation : Compare packing motifs across multiple crystal structures (CCDC database) to identify trends or experimental artifacts .

Advanced: What methodologies are recommended for investigating the enantiomeric purity of this compound?

Methodological Answer:

- Chiral Chromatography : Optimize HPLC conditions (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase). Use UV detection at λmax for the compound. Calibrate with racemic and enantiopure standards .

- Circular Dichroism (CD) : Measure Cotton effects at specific wavelengths. Compare experimental CD spectra with TD-DFT simulations to assign absolute configuration .

- Data Analysis : Calculate enantiomeric excess (ee) using peak integration. Validate reproducibility across triplicate runs and report uncertainties .

Basic: How should researchers design a kinetic study for this compound hydrolysis?

Methodological Answer:

- Experimental Setup : Use buffer solutions at varying pH (3–10) and monitor hydrolysis via conductivity or UV-Vis (e.g., release of carboxylic acid). Maintain constant ionic strength .

- Sampling Protocol : Quench aliquots at timed intervals (e.g., with HCl for basic conditions) and analyze via HPLC. Plot ln([ester]/[acid]) vs. time for pseudo-first-order kinetics.

- Error Mitigation : Account for temperature fluctuations using a thermostated bath. Replicate experiments to calculate standard deviations .

Advanced: How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Simulate NMR shifts using COSMO-RS in ADF or Jaguar to account for solvent polarity. Compare with experimental data in CDCl3 vs. DMSO .

- Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to identify dominant conformers. Calculate Boltzmann-weighted shifts with NMRshiftDB .

- Error Analysis : Quantify deviations using root-mean-square error (RMSE). Investigate proton exchange or hydrogen bonding as sources of discrepancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.